Structural similarity: The presence of a cyclopentane ring and a carboxylic acid group suggests some potential areas for investigation. Cyclopentane rings are present in many biologically active molecules, and carboxylic acids are common functional groups involved in various biochemical processes [, ].
Further Research:
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid is a chemical compound characterized by a cyclopentane ring with a carboxylic acid group (-COOH) and a 4-chlorophenylmethyl substituent. The molecular formula for this compound is C13H15ClO2, and its molecular weight is approximately 238.71 g/mol. The structure consists of a five-membered cyclopentane ring bonded to a carboxylic acid group at one carbon and a 4-chlorophenylmethyl group at the same carbon, which introduces both hydrophobic and polar characteristics to the molecule, potentially influencing its reactivity and biological interactions .
There is no current information available on the specific mechanism of action of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid.
As information on this specific compound is limited, it's important to consider the potential hazards associated with similar molecules:
The chemical behavior of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid can be examined through various reaction pathways typical for carboxylic acids and aromatic compounds. Potential reactions include:
These reactions highlight its versatility in organic synthesis and potential applications in drug development .
Research indicates that compounds structurally related to 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid exhibit significant biological activities:
Synthesis of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid typically involves several steps:
The unique structure of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid allows for various applications:
Studies focusing on the interactions of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid with biological targets are crucial for understanding its pharmacological potential. These studies often involve:
Several compounds share structural similarities with 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chlorobenzoic Acid | 4-Chlorobenzoic Acid | Simple aromatic carboxylic acid |
| Cyclopentane Carboxylic Acid | Cyclopentane Carboxylic Acid | Base structure without substituents |
| 2-(4-Chlorophenyl)propanoic Acid | 2-(4-Chlorophenyl)propanoic Acid | Contains a propanoic acid structure |
The uniqueness of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid lies in its combination of a cyclopentane framework with both a carboxylic acid and a chlorinated aromatic substituent. This combination may enhance its lipophilicity and alter its interaction profile compared to simpler analogs, making it an interesting candidate for further study in medicinal chemistry and material science .
| Method | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Cyclopentyl Grignard + CO2 | -78 to 0 | 70-80 | High | [2] |
| Organometallic carboxylation | Room temperature | 60-90 | Moderate | [1] |
| MeMgBr with carboranes | Reflux | 85-95 | Very High | [4] |
| Grignard with epoxides | Room temperature | 70-85 | High | [5] |
The incorporation of the 4-chlorobenzyl substituent can be achieved through subsequent alkylation reactions using 4-chlorobenzyl chloride in the presence of strong bases such as sodium ethoxide [6]. This approach allows for the selective introduction of the aromatic moiety while maintaining the integrity of the cyclopentane carboxylic acid framework [6]. The reaction proceeds through nucleophilic substitution mechanisms, with yields typically exceeding seventy percent when conducted under optimized conditions [6].
Ring contraction methodologies offer powerful strategies for accessing cyclopentane derivatives from larger ring systems, particularly cyclohexane and cycloheptane precursors. The Favorskii rearrangement represents one of the most well-established methods for achieving such transformations, involving the base-induced rearrangement of α-halo ketones to yield ring-contracted carboxylic acid derivatives [7] [8].
The Favorskii rearrangement mechanism proceeds through the formation of a cyclopropanone intermediate, which subsequently undergoes nucleophilic attack by hydroxide or alkoxide to yield the ring-contracted product [7]. This transformation has been successfully applied to cyclohexanone derivatives, producing functionalized cyclopentanecarboxylic acids with yields ranging from fifty-one to seventy percent [8]. The stereochemical outcome of the reaction can be controlled through careful selection of reaction conditions and substrate substitution patterns [8].
Recent developments in palladium-catalyzed ring contraction have demonstrated significant improvements in both yield and selectivity [9]. These methods employ palladium-catalyzed enantioselective alkylation reactions combined with two-carbon ring contractions of β-hydroxy cycloheptanones [9]. The resulting enantioenriched acylcyclopentenes are obtained in up to ninety-one percent overall yield with ninety-two percent enantiomeric excess [9]. The unusual stability of β-hydroxy cycloheptanones under the reaction conditions enables this general and robust methodology [9].
Alternative ring contraction approaches utilize base-induced transformations of 3,6-dihydro-2H-thiopyrans to produce cyclopentene derivatives [10] [11]. These reactions proceed through novel mechanisms involving vinyl cyclopropane intermediates, with subsequent rearrangement to cyclopentene products [11]. The level of diastereoselectivity observed during these transformations depends on the nature of electron-withdrawing groups at specific positions of the dihydrothiopyran ring system [10] [11].
Table 2: Ring Contraction Approaches in Cyclopentane Derivative Production
| Starting Material | Contraction Method | Yield (%) | Product Ring Size | Reference |
|---|---|---|---|---|
| Cyclohexanone derivative | Favorskii rearrangement | 51-70 | Cyclopentane | [9] [7] [8] |
| 3,6-Dihydro-2H-thiopyrans | Base-induced contraction | 70-85 | Cyclopentene | [10] [11] |
| β-Hydroxy cycloheptanones | Palladium-catalyzed | 85-91 | Cyclopentane | [9] |
| Methylcyclohexane | Acid-catalyzed | 60-75 | Cyclopentane | [12] |
Acid-catalyzed ring contraction of methylcyclohexane provides access to alkylcyclopentane derivatives through isomerization reactions [12]. These transformations are particularly useful for characterizing solid acid properties and can yield complex mixtures of dimethylcyclopentane isomers [12]. The reaction selectivity can be tuned through modification of acid site density, acid site strength, and shape selectivity of the catalytic system [12].
The synthetic utility of ring contraction approaches extends to the preparation of highly functionalized cyclopentane derivatives bearing multiple substituents [13]. These methods enable the construction of complex molecular architectures that would be difficult to access through direct cyclization approaches [13]. The versatility of ring contraction chemistry makes it particularly valuable for accessing structurally diverse cyclopentane carboxylic acid derivatives [13].
Catalytic hydrocarboxylation represents an emerging approach for the direct incorporation of carboxylic acid functionality into organic substrates through the simultaneous addition of carbon dioxide and hydrogen [14]. These methodologies offer significant advantages in terms of atom economy and synthetic efficiency, providing direct access to carboxylic acid derivatives without the need for multi-step synthetic sequences [14] [15].
Rhodium-catalyzed reductive hydrocarboxylation has been demonstrated to be highly effective for styrene derivatives under mild conditions [14]. The process utilizes visible light irradiation to accelerate the carboxylation process, with hydrogen serving as the terminal reductant [14]. Mechanistic investigations reveal that cationic rhodium complexes are critical for achieving high hydrocarboxylation selectivity [14]. The reaction proceeds under ambient pressure of carbon dioxide and hydrogen at room temperature, delivering products in good yields without requiring additional base [14].
Palladium-catalyzed carboxylation reactions have been extensively developed for aromatic substrates, employing carbon monoxide as the carbon source [16]. These transformations occur under mild conditions using one atmosphere of carbon monoxide at temperatures ranging from twenty to fifty degrees Celsius [16]. The use of trifluoroacetic acid as solvent and sodium acetate as co-catalyst enables efficient carboxylation of aromatic carbon-hydrogen bonds [16]. The regioselectivity of ring substitution follows electrophilic reaction patterns, with enhanced selectivity observed in the presence of specific oxidants [16].
Advanced cobalt-catalyzed hydrocarboxylation methodologies have been developed that enable Markovnikov-selective addition to alkenes [17]. These radical-based approaches leverage metal-catalyzed hydrogen atom transfer using reductively generated cobalt(III)-hydride species [17]. The resulting carbon-centered radicals undergo reductive radical-polar crossover to yield carbanions that react with carbon dioxide to form the desired carboxylic acid products [17].
Table 3: Catalytic Hydrocarboxylation Techniques
| Catalyst System | CO2 Pressure (bar) | Temperature (°C) | Selectivity | Industrial Potential | Reference |
|---|---|---|---|---|---|
| Rhodium complex + visible light | 1 | Room temperature | High | High | [14] |
| Palladium acetate | 1-10 | 20-50 | Moderate-High | Moderate | [16] |
| Cobalt(III)-H species | 1 | Room temperature | High (Markovnikov) | High | [17] |
| Iridium(III) acetate + LiI | 10-50 | 120-170 | Moderate | Moderate | [15] |
Iridium-catalyzed hydrocarboxylation of alcohols with carbon dioxide and hydrogen provides an alternative route to higher carboxylic acids [15]. The catalytic system consisting of iridium(III) acetate and lithium iodide effectively accelerates this transformation at temperatures above one hundred twenty degrees Celsius [15]. The reaction scope extends to various alcohol substrates including primary, secondary, and tertiary alcohols as well as polyols [15]. The optimal reaction temperature is one hundred seventy degrees Celsius, yielding carbon-three and higher carboxylic acids through this novel protocol [15].
The development of synthetic carbon dioxide fixation pathways has demonstrated the potential for highly efficient conversion of carbon dioxide into organic molecules [18]. These artificial pathways employ seventeen enzymes from nine different organisms across all three domains of life, achieving carbon dioxide fixation rates up to five times more efficient than natural photosynthetic pathways [18]. The crotonyl-coenzyme A/ethylmalonyl-coenzyme A/hydroxybutyryl-coenzyme A cycle converts carbon dioxide into organic molecules at a rate of five nanomoles of carbon dioxide per minute per milligram of protein [18].
The industrial-scale production of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid faces numerous technical and economic challenges that significantly impact process feasibility and commercial viability [19] [20]. The complex nature of the synthetic routes required for this compound necessitates careful consideration of multiple factors including catalyst recovery, reaction scale-up, product purification, environmental impact, and overall economic viability [21] [22].
Catalyst recovery represents one of the most significant challenges in industrial production, particularly for processes employing precious metal catalysts such as rhodium, palladium, and iridium [20]. Traditional homogeneous catalytic systems suffer from catalyst leaching and ligand loss, resulting in substantial economic losses and environmental concerns [20]. The utilization rate of precious metals in conventional processes is often below optimal levels, leading to increased production costs and waste generation [20]. Recent developments in heterogeneous catalysis have addressed some of these issues by employing porous organic polymers with large specific surface areas and hierarchical porous structures as both carriers and ligands [20].
Reaction scale-up presents additional complexities related to heat management and mixing efficiency [19] [20]. The exothermic nature of many carbonylation and carboxylation reactions requires sophisticated heat exchange systems to maintain optimal reaction conditions at industrial scale [20]. Poor heat management can lead to decreased selectivity, side product formation, and potential safety hazards [19]. Continuous flow reactor technology has emerged as a promising solution, offering improved heat exchange capabilities and enhanced mixing efficiency compared to traditional batch processes [19] [20].
Product purification challenges arise from the complex mixture compositions typical of multi-step synthetic processes [22]. Solvent separation and waste treatment represent significant operational costs and environmental burdens [22]. The high purity requirements for pharmaceutical and fine chemical applications necessitate sophisticated separation techniques, often involving multiple purification steps [22]. Membrane separation and advanced crystallization techniques have shown promise in addressing these challenges while reducing overall process complexity [22].
Table 4: Industrial-Scale Production Challenges
| Challenge Category | Specific Issues | Severity Level | Proposed Solutions | Reference |
|---|---|---|---|---|
| Catalyst Recovery | Precious metal leaching, ligand loss | High | Heterogeneous catalysis, immobilization | [22] [19] [20] |
| Reaction Scale-up | Heat management, mixing efficiency | Moderate-High | Continuous flow reactors, improved heat exchange | [19] [20] |
| Product Purification | Solvent separation, waste treatment | Moderate | Membrane separation, crystallization | [22] |
| Environmental Impact | CO emissions, solvent waste | High | Green solvents, CO2 capture | [23] |
| Economic Viability | High catalyst costs, energy consumption | High | Catalyst recycling, process optimization | [21] [19] |
Environmental impact considerations have become increasingly important in industrial chemical production [23]. Carbon monoxide emissions and solvent waste generation represent significant environmental challenges that must be addressed through green chemistry approaches [23]. The implementation of carbon dioxide capture technologies and the use of environmentally benign solvents can substantially reduce the environmental footprint of large-scale production processes [23]. The development of solvent-free reaction systems has shown particular promise in minimizing environmental impact while maintaining high product purity [20].
Economic viability remains the ultimate determining factor for industrial implementation [21] [19]. High catalyst costs, particularly for precious metal-based systems, combined with significant energy consumption requirements, create substantial barriers to commercial viability [21]. The cyclopentanecarboxylic acid market, valued at one hundred fifty million United States dollars in 2024 and projected to reach two hundred fifty million United States dollars by 2033, demonstrates growing demand that may justify investment in optimized production technologies [21]. Process optimization strategies focusing on catalyst recycling and energy integration can significantly improve economic competitiveness [19].
The thermodynamic stability and phase behavior of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid exhibit characteristics typical of substituted cycloalkane carboxylic acids with aromatic substituents. The compound demonstrates solid-state stability under ambient conditions, existing as a crystalline powder with a recommended storage temperature of 2-8°C [1] [2] [3]. This storage requirement suggests moderate thermal sensitivity, consistent with the presence of both the cyclopentane ring system and the chlorinated aromatic moiety.
Thermal analysis reveals that the compound maintains structural integrity across a reasonable temperature range, with predicted thermodynamic properties indicating moderate to good thermal stability [4]. The exact mass of 238.07606 daltons [2] and predicted density of 1.1690 g/cm³ [4] provide insight into the molecular packing efficiency in the crystalline state. These values are consistent with typical organic carboxylic acids containing chlorinated aromatic substituents.
The predicted boiling point of 364.6 ± 35.0°C [4] suggests significant intermolecular forces, likely dominated by carboxylic acid dimerization through hydrogen bonding and π-π stacking interactions from the aromatic ring. This relatively high boiling point indicates that the compound should exhibit minimal volatility under normal laboratory conditions, contributing to its storage stability.
| Property | Value | Method | Source |
|---|---|---|---|
| Exact Mass | 238.07606 g/mol | Mass spectrometry | [2] |
| Predicted Density | 1.1690 g/cm³ | Computational | [4] |
| Predicted Boiling Point | 364.6 ± 35.0°C | Computational | [4] |
| Storage Temperature | 2-8°C | Experimental | [1] [3] |
| Physical State (20°C) | Crystalline solid | Visual observation | [1] [2] |
The solubility characteristics of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid in organic solvents reflect the amphiphilic nature of the molecule, possessing both hydrophobic (cyclopentane ring and chlorophenyl group) and hydrophilic (carboxylic acid) components. The compound demonstrates moderate solubility in methanol [4], which is consistent with the ability of polar protic solvents to form hydrogen bonds with the carboxylic acid functionality.
Solubility in organic solvents follows predictable patterns based on the compound's structural features. The chlorophenyl group contributes significant hydrophobic character, while the carboxylic acid group provides hydrogen bonding capability. This combination typically results in good solubility in polar organic solvents such as alcohols, dimethyl sulfoxide, and acetone, while showing limited solubility in nonpolar solvents like hydrocarbons .
The presence of the cyclopentane ring system adds to the overall hydrophobic character, but its relatively small size compared to longer alkyl chains maintains reasonable solubility in moderately polar solvents. The 4-chlorophenyl substituent further enhances solubility in aromatic solvents and chlorinated organic solvents through π-π interactions and halogen bonding effects.
| Solvent Class | Expected Solubility | Rationale | Reference |
|---|---|---|---|
| Methanol | Moderate to Good | Hydrogen bonding with COOH | [4] |
| Ethanol | Moderate to Good | Polar protic, H-bonding | |
| DMSO | Good | Strong polar aprotic solvent | |
| Acetone | Moderate | Polar aprotic, moderate polarity | |
| Chlorinated solvents | Good | Halogen-halogen interactions | |
| Aromatic solvents | Moderate | π-π stacking interactions | |
| Water | Low | Limited by hydrophobic components | [7] |
The acid dissociation constant (pKa) of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid has been predicted to be 4.26 ± 0.20 [4], placing it within the typical range for aromatic carboxylic acids. This value reflects the electron-withdrawing influence of the 4-chlorophenyl substituent, which stabilizes the conjugate base (carboxylate anion) through inductive effects, thereby increasing the acidity compared to unsubstituted cyclopentanecarboxylic acid.
The chlorine substituent in the para position of the phenyl ring exerts a moderate electron-withdrawing effect through both inductive (-I) and weak resonance (-R) mechanisms [8] [9]. This electronic influence is transmitted through the methylene bridge to the carboxylic acid center, resulting in a pKa value approximately 0.5-1.0 units lower than would be expected for the corresponding unsubstituted analog.
Comparative analysis with related compounds supports this predicted value. Benzoic acid exhibits a pKa of approximately 4.2 [8] [9], while cyclopentanecarboxylic acid typically shows pKa values around 4.9-5.1 [7]. The predicted value of 4.26 ± 0.20 for 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid represents an intermediate position, reflecting the combined electronic effects of both the aromatic chloro substituent and the cycloalkyl framework.
| Compound | pKa | Electronic Effect | Reference |
|---|---|---|---|
| 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid | 4.26 ± 0.20 | Cl para-substitution | [4] |
| Benzoic acid | 4.20 | Aromatic baseline | [8] [9] |
| 4-Chlorobenzoic acid | 3.98 | Direct Cl substitution | [8] |
| Cyclopentanecarboxylic acid | 4.9-5.1 | Aliphatic baseline | [7] |
| Acetic acid | 4.74 | Simple alkyl | [8] [9] |
The methylene spacer between the cyclopentane ring and the 4-chlorophenyl group serves to attenuate the electronic effects compared to direct aromatic substitution, explaining why the pKa is higher than that of 4-chlorobenzoic acid (3.98) but lower than simple cyclopentanecarboxylic acid.
The crystallographic analysis of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid reveals characteristic structural features consistent with substituted carboxylic acids. The compound exhibits typical carboxylic acid hydrogen bonding patterns, forming dimeric units through O-H···O=C interactions with an estimated hydrogen bond length of 2.6-2.8 Å, which is standard for carboxylic acid dimers [10] [11].
Molecular packing in the crystal lattice is influenced by several intermolecular forces. The carboxylic acid groups form the primary hydrogen-bonded network, while the 4-chlorophenyl substituents contribute through π-π stacking interactions and halogen bonding effects. The cyclopentane rings provide van der Waals contacts that help stabilize the overall crystal structure.
Polymorphism potential exists for this compound based on the structural complexity and multiple conformational degrees of freedom. The rotation around the C-CH₂ bond connecting the cyclopentane ring to the 4-chlorophenyl group provides conformational flexibility that could lead to different crystal packing arrangements [10]. The chlorine substituent can participate in various intermolecular interactions, including Cl···Cl contacts and Cl···π interactions, which may stabilize different polymorphic forms.
| Structural Element | Interaction Type | Typical Distance/Angle | Impact on Packing |
|---|---|---|---|
| Carboxylic acid dimer | O-H···O=C | 2.6-2.8 Å | Primary packing motif |
| π-π Stacking | Aromatic rings | 3.4-3.8 Å | Secondary stabilization |
| Halogen bonding | Cl···Cl, Cl···π | 3.5-4.0 Å | Tertiary interactions |
| van der Waals | Cyclopentane rings | ~4.0 Å | Space filling |
Potential polymorphic behavior may manifest through different conformations of the flexible methylene linker and varying orientations of the chlorophenyl ring relative to the cyclopentane-carboxylic acid core. Temperature-dependent studies would be valuable to identify any enantiotropic or monotropic relationships between potential polymorphic forms [10] [13].
The predicted collision cross section data [1] provides additional structural information, with values ranging from 148.5 to 185.5 Ų for various ionization states. These measurements reflect the three-dimensional molecular geometry and can be useful for confirming structural assignments in analytical applications.
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